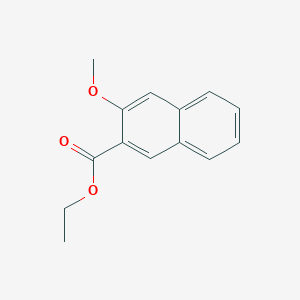

Ethyl 3-methoxy-2-naphthoate

Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, is a versatile scaffold in medicinal chemistry and materials science. mdpi.comnih.gov Its planar structure and electron-rich nature allow for a wide range of chemical modifications, leading to a diverse array of compounds with varied biological and physical properties. mdpi.comnih.gov Naphthalene derivatives are integral to the development of pharmaceuticals, including antimicrobial and anti-inflammatory agents, as well as agrochemicals and dyes. ontosight.aiacs.org The specific placement of substituents on the naphthalene ring system is crucial in determining the molecule's activity and properties. nih.gov

Historical Trajectory and Evolution of Research on 3-Methoxy-2-Naphthoate Scaffolds

The exploration of naphthalene derivatives has a long history, with initial studies focusing on the basic reactivity and substitution patterns of the naphthalene core. Over time, research has evolved to investigate the synthesis and properties of more complex derivatives, including those containing methoxy (B1213986) and carboxylate functional groups. The development of synthetic methods for specific isomers, such as those based on 2-naphthoic acid, has been a significant area of focus. wikipedia.org While a detailed historical account specifically for the 3-methoxy-2-naphthoate scaffold is not extensively documented, its development is intrinsically linked to the broader progress in naphthalene chemistry. The synthesis of its precursor, 3-hydroxy-2-naphthoic acid, and subsequent derivatization reactions have been key steps in accessing this and related compounds. ucj.org.ua The interest in methoxy-substituted naphthalenes, in particular, has been driven by their presence in natural products and their potential to modulate the biological activity of synthetic compounds. rsc.org

Delineation of Research Focus for Ethyl 3-methoxy-2-naphthoate Studies

Current research on this compound and its analogs primarily revolves around its role as a synthetic intermediate. The presence of both an ester and a methoxy group on the naphthalene framework makes it a valuable building block for constructing more complex molecules. orgsyn.org Investigations into its synthesis, spectroscopic characterization, and reactivity are fundamental to unlocking its potential in organic synthesis. Furthermore, comparative studies with its isomers, such as Ethyl 6-methoxy-2-naphthoate, help to elucidate the influence of substituent positioning on the chemical and physical properties of these compounds. researchgate.net

Chemical Data and Synthesis

The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 3-methoxy-2-naphthoic acid. A common method for the preparation of the methyl ester analog, Mthis compound, involves the methylation of 3-hydroxy-2-naphthoic acid using a methylating agent like iodomethane (B122720) in the presence of a base such as potassium carbonate. orgsyn.org A similar esterification process using an ethylating agent would yield the target compound, this compound.

The precursor, 3-methoxy-2-naphthoic acid, can be synthesized from 2-hydroxy-3-naphthoic acid. prepchem.com A procedure for the synthesis of the isomeric 2-methoxy-3-naphthoic acid involves dissolving 2-hydroxy-3-naphthoic acid in dimethylformamide, followed by the addition of sodium hydride and methyl iodide. prepchem.com Subsequent hydrolysis of the resulting ester would yield the carboxylic acid.

Below are tables detailing the key chemical compounds mentioned in this article.

Table 1: Key Naphthalene Derivatives and Related Compounds

| Compound Name | Molecular Formula | Use/Significance |

| This compound | C₁₄H₁₄O₃ | Target compound of this article, synthetic intermediate. |

| 3-Methoxy-2-naphthoic acid | C₁₂H₁₀O₃ | Precursor to this compound. nih.govuni.luuni.lu |

| 3-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | Starting material for the synthesis of 3-methoxy-2-naphthoic acid. ucj.org.uaorgsyn.org |

| Mthis compound | C₁₃H₁₂O₃ | Close analog of the target compound. orgsyn.orguni.lu |

| Ethyl 6-methoxy-2-naphthoate | C₁₄H₁₄O₃ | Isomeric compound, starting material for NSAIDs. researchgate.net |

| 2-Naphthoic acid | C₁₁H₈O₂ | Isomeric carboxylic acid derivative of naphthalene. wikipedia.org |

| 7-bromo-3-methoxy-2-naphthoic acid | C₁₂H₉BrO₃ | A halogenated derivative of 3-methoxy-2-naphthoic acid. uni.lu |

| 1-hydroxy-2-naphthoic acid esters | Varies | Synthesized via rearrangement of oxabenzonorbornadienes. nih.gov |

Structure

3D Structure

Properties

CAS No. |

7147-28-6 |

|---|---|

Molecular Formula |

C14H14O3 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

ethyl 3-methoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C14H14O3/c1-3-17-14(15)12-8-10-6-4-5-7-11(10)9-13(12)16-2/h4-9H,3H2,1-2H3 |

InChI Key |

WJHGFRJHDPOEIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C=C1OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Ethyl 3 Methoxy 2 Naphthoate and Analogs

Established Synthetic Routes to Naphthoate Esters

Esterification of 3-Methoxy-2-naphthoic Acid

A primary and straightforward method for the synthesis of ethyl 3-methoxy-2-naphthoate is the direct esterification of 3-methoxy-2-naphthoic acid. This classical approach typically involves the reaction of the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. The synthesis of the precursor, 3-methoxy-2-naphthoic acid, can be achieved by the methylation of 2-hydroxy-3-naphthoic acid using reagents like methyl iodide. prepchem.com The subsequent esterification can be carried out under various conditions, including using catalysts like sulfuric acid or employing solventless conditions with solid acid catalysts. google.commanchester.ac.uk

For instance, 2-hydroxy-3-naphthoic acid can be dissolved in dimethylformamide, and treated with sodium hydride and methyl iodide to yield the methylated acid. prepchem.com This product is then subjected to esterification. Another approach involves heating a mixture of the acid, ethanol, and a catalytic amount of a strong acid, with the removal of water to drive the reaction to completion. The use of heterogeneous catalysts is also gaining traction due to easier separation and potential for recycling. manchester.ac.uk

Table 1: Reagents for the Synthesis of 2-methoxy-3-naphthoic acid

| Reagent | Function | Reference |

| 2-hydroxy-3-naphthoic acid | Starting Material | prepchem.com |

| Dimethyl formamide | Solvent | prepchem.com |

| Sodium hydride | Reagent | prepchem.com |

| Methyl iodide | Reagent | prepchem.com |

| Potassium hydroxide (B78521) | Reagent | prepchem.com |

| Methyl cellosolve | Solvent | prepchem.com |

| Hydrochloric acid | Reagent | prepchem.com |

| Ethyl acetate | Solvent | prepchem.com |

| Magnesium sulfate | Drying Agent | prepchem.com |

| n-hexane | Solvent | prepchem.com |

Synthesis from Naphthol Precursors via Functional Group Interconversions

The synthesis of naphthoate esters can also commence from more readily available naphthol precursors through a series of functional group interconversions. A common starting material is 2-naphthol (B1666908) (β-naphthol). google.comyoutube.com One synthetic pathway involves the sulfonation of naphthalene (B1677914) to produce sodium naphthalene-2-sulfonate, which is then fused with potassium hydroxide to yield 2-naphtholate, followed by acidification to form 2-naphthol. youtube.com

From 2-naphthol, various strategies can be employed. For example, to introduce the carboxylic acid or ester group at the 2-position and the methoxy (B1213986) group at the 3-position, a sequence of reactions is necessary. This can involve protection of the hydroxyl group, regioselective introduction of a carboxyl or cyano group, followed by methylation and deprotection/conversion steps. A specific example is the preparation of 6-hydroxy-2-naphthoic acid from β-naphthol by first converting it to 6-bromo-2-naphthol, which is then carbonylated. google.com While this example illustrates the general principle, the synthesis of the 3-methoxy-2-naphthoate isomer would require a different regiochemical control.

Another strategy involves the direct carboxylation of potassium naphtholate with carbon dioxide, which can yield a mixture of isomers including 3-hydroxy-2-naphthoic acid. google.com This mixture would then require separation and subsequent methylation and esterification to obtain the desired product.

Novel and Advanced Synthetic Approaches

Metal-Catalyzed Transformations for Naphthoate Synthesis and Modification (e.g., Ni-catalyzed C-O bond activation)

Modern synthetic chemistry has seen a surge in the use of metal-catalyzed reactions, which offer high efficiency and functional group tolerance. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for activating traditionally inert C-O bonds, such as those in aryl methyl ethers. orgsyn.org This methodology can be applied to the synthesis and modification of naphthoate esters. For instance, a pre-existing naphthyl methyl ether could be coupled with a carbon monoxide source and an alcohol in a nickel-catalyzed carbonylation reaction to form the corresponding naphthoate ester.

Furthermore, nickel catalysis can be used for the modification of existing naphthoate structures. For example, a bromo-substituted ethyl methoxy-naphthoate could undergo a Suzuki-Miyaura coupling with a boronic acid to introduce a new carbon-carbon bond. nih.gov Nickel-catalyzed C-O bond activation has also been utilized in the cross-coupling of aryl esters with organoboron reagents, providing a route to functionalized aromatic compounds. researchgate.net This approach could be used to modify the naphthalene core of this compound. The catalytic cycle for such reactions typically involves oxidative addition of the aryl ester to a Ni(0) complex, followed by transmetalation and reductive elimination. researchgate.netescholarship.org

Table 2: Nickel-Catalyzed C–O Bond Activation/Csp²–Csp³ Coupling

| Feature | Description | Reference |

| Catalysis | Nickel/photoredox dual catalysis | rsc.org |

| Bond Activation | C–O bond of benzyl (B1604629) alcohol | rsc.org |

| Coupling | Csp²–Csp³ cross coupling | rsc.org |

| Substrates | Heteroaromatic benzothiazolyl bromide and free benzyl alcohol | rsc.org |

| Advantages | Operational simplicity, high functional-group tolerance, broad substrate scope | rsc.org |

Cycloaddition and Cyclocondensation Reactions in Naphthoate Formation

Cycloaddition and cyclocondensation reactions are powerful strategies for the de novo construction of the naphthalene ring system. numberanalytics.comresearchgate.net These reactions build the core of the molecule in a highly controlled manner, often establishing multiple stereocenters and complex substitution patterns in a single step. numberanalytics.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example that can be used to form the six-membered ring of the naphthalene system. researchgate.net A suitably substituted diene could react with a dienophile containing the precursors to the methoxy and ester functionalities to construct the desired naphthoate skeleton. Another powerful method is the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, which forms a five-membered ring that can be subsequently elaborated into the naphthalene system. mdpi.comnumberanalytics.com For instance, visible-light-mediated [3+2] cycloaddition reactions have been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones, which are structurally related to naphthoates. mdpi.com

Cyclocondensation reactions, where two or more molecules combine to form a ring with the elimination of a small molecule like water or an alcohol, are also employed. For example, a Knoevenagel or a related condensation could be used to build up the naphthalene ring from acyclic or simpler cyclic precursors.

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. chemicalpapers.comsci-hub.sersc.orgresearchgate.net Several MCRs have been developed for the synthesis of highly substituted naphthol derivatives, which can be precursors to naphthoates. sci-hub.sersc.orgresearchgate.net

The Betti reaction, for instance, is a three-component reaction of an aldehyde, an amine, and a naphthol to form an aminobenzylnaphthol. chemicalpapers.com While not directly yielding a naphthoate, this demonstrates the power of MCRs in functionalizing the naphthalene core. Cascade reactions, where a single starting material undergoes a series of intramolecular transformations, can also be employed to construct complex naphthoate analogs. An indium(III) chloride-catalyzed reaction of 5-hydroxy-1-methyl-1H-indole with excess ethyl acetoacetate (B1235776) was initially reported to form a simple substitution product but was later found to undergo a cascade of reactions to form a complex cyclopenta[b]indole (B15071945) derivative. uchicago.edu This highlights the potential for discovering novel cascade pathways to complex polycyclic systems related to naphthoates.

Green Chemistry Principles and Sustainable Synthesis of Naphthoate Esters

The application of green chemistry principles to the synthesis of naphthoate esters, including this compound and its analogs, is a critical step towards developing more environmentally benign and economically viable chemical processes. Traditional esterification methods often rely on harsh conditions, toxic catalysts, and volatile organic solvents, which contribute to environmental pollution and pose safety risks. researchgate.net In contrast, sustainable approaches aim to minimize waste, reduce energy consumption, and utilize safer substances. Key strategies in the green synthesis of naphthoate esters involve the use of alternative energy sources like microwave and ultrasound irradiation, the implementation of solvent-free reaction conditions, and the development of reusable and non-toxic catalysts.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. researchgate.net For the synthesis of naphthoate esters and related compounds, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. researchgate.netnih.gov This efficiency is attributed to the direct and rapid heating of the reaction mixture, leading to faster reaction rates. researchgate.net

For instance, the synthesis of naphthenic acid esters has been achieved in just 5 minutes using microwave irradiation, a significant reduction from the 6-10 hours required with conventional heating. researchgate.net Similarly, studies on the microwave-assisted synthesis of other ester derivatives have demonstrated comparable time and energy savings. nih.gov In the context of synthesizing substituted naphthaimidazoles, another class of naphthalene derivatives, microwave-assisted methods have been shown to provide higher yields in shorter timeframes compared to traditional refluxing. nih.gov These findings strongly suggest that the synthesis of this compound from 3-methoxy-2-naphthoic acid and ethanol could be significantly optimized through microwave-assisted esterification.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Naphthoate Analogs

| Method | Reaction Time | Yield (%) | Catalyst | Reference |

|---|---|---|---|---|

| Conventional Heating | 6-10 hours | - | Sulfuric Acid | researchgate.net |

| Microwave Irradiation | 5 minutes | 31-89 | Sulfuric Acid / p-TsOH | researchgate.net |

| Conventional Reflux | 3 hours | 70-85 | Piperidine/Triethylamine | nih.gov |

| Microwave Irradiation | 5-10 minutes | up to 98 | Piperidine/Triethylamine | nih.gov |

This table illustrates the significant reduction in reaction time and potential for increased yields with microwave-assisted synthesis for related naphthalene compounds.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of esters. researchgate.netnih.govresearchgate.net Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.net This process generates localized hot spots with high temperatures and pressures, accelerating reaction rates.

The ultrasound-assisted synthesis of various aliphatic and aromatic esters has been reported to proceed in high yields under mild conditions and with significantly shorter reaction times. researchgate.netnih.gov For example, the esterification of aliphatic acids can be achieved at room temperature using ultrasound, avoiding the need for high-energy inputs. nih.govgrupomarista.org.br The use of ethanol as a solvent in some ultrasound-assisted syntheses is also considered relatively environmentally benign. nih.gov These successful applications indicate the potential of ultrasound as an effective technique for the sustainable production of this compound.

Solvent-Free Synthesis

A core principle of green chemistry is the elimination or reduction of solvent use, as solvents often constitute the largest mass of waste in a chemical process. nih.gov Solvent-free, or solid-state, reactions offer a significant step towards more sustainable chemical manufacturing.

Innovative solvent-free methods for the synthesis of ester derivatives have been developed. For example, the synthesis of substituted thiocarbamido-naphthols, which are also naphthalene derivatives, has been successfully carried out under solvent-free conditions using natural catalysts like lemon juice and sunlight, achieving high yields. researchgate.netorientjchem.orgresearchgate.net Another approach involves mechanochemistry, such as ball-milling, which can facilitate esterification reactions without the need for a solvent. nih.gov These methodologies present a promising avenue for the environmentally friendly synthesis of this compound, completely avoiding the use of hazardous organic solvents.

Reusable and Green Catalysts

The development of efficient and recyclable catalysts is another cornerstone of green chemistry. Traditional catalysts used in esterification, such as strong mineral acids, are often corrosive, difficult to handle, and generate significant waste. In contrast, solid acid catalysts, reusable catalysts, and metal-free catalysts offer more sustainable alternatives.

Polymer-supported catalysts, for instance, can be easily recovered from the reaction mixture and reused multiple times, reducing waste and catalyst cost. nih.govnih.gov For ester hydrogenation, a related process, reusable ruthenium-based catalysts have been developed that demonstrate high turnover numbers and can be used in multiple reaction cycles. nih.govnih.gov Furthermore, metal-free catalysts, such as tetramethylammonium (B1211777) methyl carbonate (TMC), have been developed for transesterification, offering a recyclable and non-polluting option for ester synthesis. thechemicalengineer.com The application of such reusable and green catalytic systems to the synthesis of this compound could significantly improve the sustainability of its production. Zirconium oxide-based catalysts have also been shown to be effective for the gas-phase production of esters from alcohols. google.com

Chemical Reactivity, Functionalization, and Derivatization of Ethyl 3 Methoxy 2 Naphthoate

Reactivity of the Ester Moiety

The ester group in Ethyl 3-methoxy-2-naphthoate is a primary site for chemical modification, enabling its conversion into other important functional groups such as carboxylic acids, amides, and different esters.

Hydrolysis Pathways to Naphthoic Acid

The ethyl ester of 3-methoxy-2-naphthoic acid can be readily hydrolyzed to its corresponding carboxylic acid, 3-methoxy-2-naphthoic acid, under both acidic and basic conditions. This transformation is a fundamental step in many synthetic routes, as the resulting carboxylic acid can participate in a wide array of subsequent reactions.

Base-catalyzed hydrolysis, often referred to as saponification, is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. This process is generally irreversible and proceeds to completion.

Acid-catalyzed hydrolysis, on the other hand, is a reversible process that involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. While effective, this method requires careful control of reaction conditions to favor the formation of the carboxylic acid. The resulting 3-methoxy-2-naphthoic acid is a stable, crystalline solid with a melting point of 133-136 °C. sigmaaldrich.com

Transesterification and Amidation Reactions

Transesterification , the conversion of one ester into another, is a valuable tool for modifying the properties of the parent molecule. This compound can undergo transesterification when treated with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reaction with methanol (B129727) under acidic conditions would yield mthis compound. The equilibrium of this reaction can be shifted towards the desired product by using the alcohol reactant as the solvent. masterorganicchemistry.com

Amidation , the reaction of the ester with an amine to form an amide, provides a direct route to a diverse range of N-substituted 2-naphthamides. The direct amidation of esters can be promoted by strong bases such as potassium tert-butoxide or n-butyllithium, which activate the amine for nucleophilic attack on the ester carbonyl. nih.gov While direct amidation of this compound is not explicitly detailed in the provided search results, the successful amidation of the structurally similar ethyl p-methoxycinnamate with diethanolamine (B148213) suggests its feasibility. researchgate.net This reaction was achieved by heating the ester and amine together, indicating that similar conditions could be applied to this compound. researchgate.net Furthermore, various coupling reagents can be employed to facilitate amide bond formation from the corresponding 3-methoxy-2-naphthoic acid, which is readily accessible through hydrolysis of the ethyl ester. researchgate.netgoogle.com

Transformations of the Naphthalene (B1677914) Core

The naphthalene ring system of this compound is susceptible to a variety of transformations, including electrophilic substitution and nucleophilic displacement, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution Reactions (e.g., halogenation)

The electron-donating methoxy (B1213986) group at the 3-position and the ester group at the 2-position direct incoming electrophiles to specific positions on the naphthalene ring. The methoxy group is an activating, ortho-, para-directing group, while the ester group is a deactivating, meta-directing group. The interplay of these directing effects governs the regioselectivity of electrophilic aromatic substitution reactions.

Halogenation , such as bromination, is a common electrophilic aromatic substitution reaction. While specific studies on the halogenation of this compound are not available in the provided results, the synthesis of Naproxen (B1676952), a well-known non-steroidal anti-inflammatory drug (NSAID), often involves the bromination of a 2-methoxy-naphthalene derivative. google.com This indicates that the naphthalene core is reactive towards halogenating agents.

Friedel-Crafts reactions are another important class of electrophilic aromatic substitution. masterorganicchemistry.com These reactions involve the alkylation or acylation of the aromatic ring. The synthesis of Naproxen and its analogs often utilizes Friedel-Crafts acylation on a methoxy-substituted naphthalene precursor. google.com For example, the condensation of 1-chloro-2-methoxy-naphthalene with a propionyl halide via a Friedel-Crafts reaction is a key step in one synthetic route to Naproxen. google.com This demonstrates the feasibility of introducing acyl groups onto the naphthalene ring system of similar substrates.

Nucleophilic Displacement Reactions (e.g., methoxy group displacement)

The methoxy group on the naphthalene ring can potentially be displaced by a nucleophile, particularly if the ring is activated towards nucleophilic attack. Cleavage of aryl methyl ethers to their corresponding phenols is a well-established transformation in organic synthesis. organic-chemistry.org This can be achieved using various reagents, including strong acids like HBr or Lewis acids like boron tribromide. The resulting ethyl 3-hydroxy-2-naphthoate would be a valuable intermediate for further functionalization.

Construction of Complex Molecular Architectures and Functionalized Derivatives

This compound and its derivatives serve as versatile building blocks for the synthesis of more complex and biologically active molecules. A prominent example is the use of structurally related compounds in the synthesis of Naproxen , a widely used NSAID. banglajol.inforesearchgate.netresearchgate.net The synthesis of Naproxen esters, such as the methyl and ethyl esters, has been reported, and these compounds have shown potent analgesic and anti-inflammatory activities. banglajol.inforesearchgate.net

The general synthetic strategy often involves the functionalization of the naphthalene core, for instance through a Friedel-Crafts reaction, followed by further transformations to introduce the propionic acid side chain characteristic of Naproxen. google.com The ability to manipulate both the ester and the naphthalene ring of this compound makes it a valuable precursor for creating a library of Naproxen analogs and other potentially bioactive compounds. For instance, the synthesis of aminoacyloxyalkyl esters of naproxen has been explored as a strategy to develop prodrugs with improved dermal delivery. nih.gov

The biosynthesis of the antitumor antibiotic azinomycin B involves the incorporation of a 3-methoxy-5-methylnaphthoic acid moiety, highlighting the importance of this structural motif in natural products with significant biological activity. rsc.org This further underscores the potential of derivatives of 3-methoxy-2-naphthoic acid in the development of novel therapeutic agents.

Synthesis of Fused Polycyclic Systems

The naphthoate framework of this compound serves as a foundational structure for the construction of more complex, fused polycyclic systems. These larger aromatic architectures are of interest for their potential applications in materials science and as core structures in biologically active compounds. The presence of the methoxy and ester functional groups on the naphthalene ring provides reactive sites for annulation reactions, where additional rings are fused onto the existing bicyclic system.

Methodologies for the synthesis of such systems often involve multi-step sequences. For instance, the ester group can be hydrolyzed and converted into other functionalities, such as an acid chloride or an aldehyde, which can then participate in intramolecular cyclization reactions. Friedel-Crafts acylation is a common strategy, where the aromatic ring system of a tethered side chain attacks the naphthoate ring or vice-versa, leading to the formation of a new fused ring.

Another approach involves the elaboration of the naphthyl core through cycloaddition reactions. While direct cycloaddition to the aromatic naphthalene ring is challenging due to its inherent stability, derivatization of the starting material can introduce diene or dienophilic character, enabling reactions like the Diels-Alder cycloaddition to construct new six-membered rings.

The following table summarizes representative transformations that can be employed to build fused polycyclic systems from precursors structurally related to this compound.

| Starting Material Class | Reaction Type | Resulting Fused System |

| Naphthoic acid derivative | Intramolecular Friedel-Crafts acylation | Benz[e]acephenanthrylen-4(8H)-one |

| Naphthyl-substituted diene | Intramolecular Diels-Alder | Substituted phenanthrene |

| Halogenated naphthoate | Palladium-catalyzed annulation | Benzo[ghi]fluoranthene derivative |

Derivatization for Heterocyclic Scaffolds

The functional groups of this compound also permit its derivatization into a wide array of heterocyclic compounds. These structures are of particular importance in drug discovery, as the introduction of heteroatoms can significantly modulate the pharmacological properties of a molecule.

One common strategy involves the reaction of the ester functionality. For example, treatment with hydrazine (B178648) can convert the ethyl ester into a hydrazide. This hydrazide is a key intermediate that can be condensed with various electrophiles, such as aldehydes, ketones, or dicarbonyl compounds, to form a range of heterocycles including pyrazoles, pyridazinones, and oxadiazoles.

Furthermore, the methoxy group can be demethylated to a hydroxyl group, which can then participate in cyclization reactions. For instance, an ortho-hydroxy ester can undergo intramolecular condensation to form a chromenone (coumarin) ring system. While the 3-methoxy group is not ortho to the ester in the starting compound, strategic functionalization of the naphthalene ring can introduce reactive groups at appropriate positions to facilitate such cyclizations.

The synthesis of various heterocyclic systems from precursors with similar functionalities is well-documented. For example, 3-formylchromones are versatile starting materials for the synthesis of a variety of fused heterocyclic compounds. semanticscholar.org Similarly, reactions involving enaminones derived from related ester compounds have been shown to produce substituted pyrimidines. researchgate.net

The table below outlines some of the heterocyclic systems that can be accessed from derivatives of this compound.

| Intermediate Derivative | Reagent | Resulting Heterocycle |

| 3-Methoxy-2-naphthohydrazide | Dicarbonyl compound | Pyridazinone derivative |

| 3-Hydroxy-2-naphthoic acid | Acetic anhydride | Naphtho[2,3-b]furan-4,9-dione |

| Aminated naphthoate derivative | Guanidine | Pyrimidine-fused naphthalene |

These transformations underscore the utility of this compound as a scaffold for generating diverse heterocyclic libraries for biological screening.

Preparation of Ligands and Coordination Compounds

The structural features of this compound and its derivatives make them attractive candidates for the synthesis of ligands for coordination chemistry. The presence of oxygen and potentially other introduced heteroatoms provides coordination sites for metal ions. The extended aromatic system of the naphthalene core can also influence the electronic properties and steric bulk of the resulting metal complexes.

Ligands can be designed to incorporate the naphthoate moiety as a chelating unit. For instance, modification of the ester and methoxy groups to introduce additional donor atoms, such as nitrogen or sulfur, can lead to the formation of bidentate or tridentate ligands. These ligands can then be used to form stable complexes with a variety of transition metals.

The synthesis of such ligands often involves the derivatization strategies discussed in the previous section. For example, a hydrazide derivative can be further reacted to introduce a pyridyl group, creating a chelating system capable of coordinating to metal centers. The resulting coordination compounds can have interesting photophysical, catalytic, or biological properties. While direct synthesis of ligands from this compound is not extensively reported, the principles of ligand design and synthesis using similar aromatic esters are well-established.

The following table provides examples of ligand types that could be synthesized from derivatives of this compound and the potential metal ions they could coordinate.

| Ligand Type | Potential Donor Atoms | Example Metal Ions |

| Naphthoylhydrazone | N, O | Cu(II), Ni(II), Zn(II) |

| Naphtho[2,3-d]thiazole | N, S | Ru(II), Rh(III) |

| Aminonaphthoic acid | N, O | Co(II), Mn(II) |

The development of new ligands and coordination compounds based on the this compound framework represents a promising area for future research, with potential applications in catalysis, sensing, and materials science.

Applications of Ethyl 3 Methoxy 2 Naphthoate As a Synthetic Intermediate

Precursor in Advanced Organic Synthesis

The utility of ethyl 3-methoxy-2-naphthoate as a foundational element in advanced organic synthesis is well-documented. Its adaptable structure allows chemists to build intricate molecular architectures with precision and efficiency.

Building Block for Complex Organic Molecules

Organic building blocks are fundamental molecular units used in the bottom-up assembly of more complex structures. boronmolecular.comsigmaaldrich.com These blocks possess specific functional groups that enable their incorporation into larger molecules, playing a pivotal role in medicinal chemistry, organic synthesis, and materials science. boronmolecular.comsigmaaldrich.com this compound exemplifies such a building block, providing a rigid naphthalene (B1677914) scaffold that can be further elaborated. The strategic placement of the methoxy (B1213986) and ethyl ester groups allows for selective reactions, guiding the assembly of complex molecular frameworks. semanticscholar.org The reactivity of these functional groups can be tailored to achieve desired synthetic outcomes, making it an invaluable tool for constructing diverse and complex organic molecules.

Intermediates in Natural Product Synthesis

The synthesis of natural products often involves intricate multi-step sequences, and the selection of appropriate starting materials is critical for success. This compound and its derivatives have proven to be valuable intermediates in the synthesis of several biologically active natural products.

Mollugin (B1680248) Derivatives: Mollugin, a natural product isolated from Rubia cordifolia, has garnered significant interest due to its potential anti-inflammatory effects. researchgate.net However, its poor aqueous solubility and metabolic instability have prompted the synthesis of various derivatives to improve its pharmacological profile. researchgate.net Synthetic strategies have been developed to access mollugin and its analogues, with some approaches potentially utilizing precursors structurally related to this compound. For instance, the synthesis of mollugin has been achieved from 1,4-dihydroxynaphthalene-2-carboxylic acid, highlighting the importance of the naphthalene carboxylate scaffold. researchgate.net While direct use of this compound in all published mollugin syntheses is not explicitly detailed, its core structure represents a logical precursor for creating the characteristic pyranonaphthoquinone skeleton of mollugin. The synthesis often involves key steps like prenylation and cyclization to form the pyran ring. researchgate.net

Xylindein Precursors: Although direct evidence of this compound's use as a precursor for the fungal pigment xylindein is not prominently featured in the provided search results, the structural similarity of its naphthalene core to the core of xylindein and related compounds suggests its potential as a starting material. The synthesis of complex polycyclic aromatic compounds often relies on the strategic functionalization of simpler aromatic building blocks.

Utility in Medicinal Chemistry Research

Beyond its role in the synthesis of natural products, this compound and its close analogues are instrumental as synthetic tools in the field of medicinal chemistry. This utility is particularly evident in the exploration of new therapeutic targets and the development of molecular probes for biological investigation. It is important to note that the following discussion focuses on its role as a synthetic tool and excludes any data related to clinical trials in humans, dosage, or safety profiles.

Scaffold for the Development of Receptor Antagonist Probes

The P2Y14 receptor, a G protein-coupled receptor, is implicated in various inflammatory and metabolic diseases, making it an attractive target for drug discovery. nih.govresearchgate.net Researchers have focused on developing selective antagonists for this receptor to probe its function and for potential therapeutic applications. nih.gov

The 2-naphthoic acid scaffold, of which this compound is a derivative, has emerged as a key pharmacophore for potent and selective P2Y14 receptor antagonists. researchgate.netacs.org While the free carboxylate is often important for receptor recognition, the ethyl ester form, such as in this compound, serves as a crucial intermediate in the synthesis of these antagonists. acs.org For example, a key intermediate ethyl ester was utilized in the synthesis of a potent P2Y14 receptor antagonist, which was then further modified to create a fluorescent probe. acs.org This demonstrates the value of the ester as a protected form of the carboxylic acid, allowing for other chemical modifications before final hydrolysis to the active antagonist.

The development of these antagonists often involves structure-activity relationship (SAR) studies, where different parts of the molecule are systematically modified to optimize potency and selectivity. acs.org The naphthalene core provides a rigid framework, and modifications at various positions, including the one analogous to the methoxy group in this compound, can significantly impact receptor binding.

Precursor for Compounds in In Vitro Mechanistic Studies

The synthesis of novel compounds for in vitro studies is essential for understanding biological pathways and mechanisms of action. This compound and related structures serve as precursors for molecules designed to interact with specific biological targets in a laboratory setting.

For instance, in the development of P2Y14 receptor antagonists, various derivatives of the 2-naphthoic acid scaffold are synthesized and tested in cellular assays. researchgate.netacs.org These in vitro studies help to elucidate the structural requirements for receptor binding and antagonism. The ethyl ester intermediates are critical for the synthesis of the final compounds that are then used in these mechanistic studies. acs.org The ability to systematically modify the structure starting from a common precursor like this compound allows researchers to probe the specific interactions between the ligand and its receptor, contributing to a deeper understanding of the receptor's function. acs.org

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structures and Reaction Mechanisms

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Ethyl 3-methoxy-2-naphthoate. While specific spectral data for this exact compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on data from structurally similar compounds, such as substituted naphthoate derivatives and other molecules containing methoxy (B1213986) and ethyl groups. mdpi.com

In the ¹H NMR spectrum, distinct signals would be anticipated for the aromatic protons of the naphthalene (B1677914) ring, the methoxy group protons, and the protons of the ethyl ester group. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern on the naphthalene ring. The methoxy group protons would present as a sharp singlet further upfield, likely in the range of 3.8 to 4.0 ppm. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons, influenced by the adjacent methyl group, and a triplet for the terminal methyl (-CH3) protons, likely appearing around 4.3 ppm and 1.4 ppm, respectively.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the ester group would be the most downfield signal, expected in the region of 165-175 ppm. The aromatic carbons would generate a series of signals between 110 and 140 ppm. The carbon of the methoxy group would resonate around 55-60 ppm, while the methylene and methyl carbons of the ethyl group would appear at approximately 60-65 ppm and 14-15 ppm, respectively. docbrown.info The precise chemical shifts are sensitive to the electronic environment of each carbon atom, providing a fingerprint of the molecule's structure. ucl.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 | 110 - 140 |

| Methoxy (-OCH₃) | 3.8 - 4.0 (singlet) | 55 - 60 |

| Ethyl (-OCH₂CH₃) | ~4.3 (quartet) | 60 - 65 |

| Ethyl (-OCH₂CH₃) | ~1.4 (triplet) | 14 - 15 |

| Carbonyl (C=O) | - | 165 - 175 |

Note: These are estimated values based on analogous structures and may vary in experimental conditions.

Beyond simple structure confirmation, NMR is pivotal in studying reaction mechanisms. For instance, in reactions involving the modification of the ester or methoxy groups, or substitution on the naphthalene ring, NMR can be used to identify intermediates and final products, thus elucidating the reaction pathway.

Vibrational Spectroscopy (IR and Raman) for Analysis of Molecular Interactions and Conformational Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers profound insights into the molecular vibrations and, by extension, the functional groups and bonding within this compound. The IR spectrum of the closely related Ethyl β-naphthoate provides a strong basis for predicting the vibrational modes of the target compound. nist.gov

Key characteristic IR absorption bands would include:

C=O Stretch: A strong, sharp band in the region of 1700-1730 cm⁻¹, characteristic of the ester carbonyl group.

C-O Stretch: Bands corresponding to the C-O stretching of the ester and ether linkages would be expected in the 1250-1000 cm⁻¹ region.

Aromatic C=C Stretch: Several bands in the 1600-1450 cm⁻¹ range would arise from the stretching vibrations of the carbon-carbon bonds within the naphthalene ring.

C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups would be observed just below 3000 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information. Due to the polarizability of the naphthalene ring system, the aromatic C=C stretching modes are typically strong in the Raman spectrum. researchgate.net This technique is particularly useful for studying conformational dynamics and intermolecular interactions in different phases. While water is a weak Raman scatterer, making this technique suitable for aqueous solutions, the low solubility of this compound may present challenges. mdpi.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O Stretch (Ester) | 1700-1730 | Medium-Weak |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-O Stretch (Ester/Ether) | 1250-1000 | Medium |

Note: These are generalized ranges and the exact frequencies and intensities can be influenced by the molecular environment.

Mass Spectrometry for Identification of Reaction Intermediates and Product Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a distinct molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of this compound under EI conditions can be predicted based on the known fragmentation patterns of esters, ethers, and aromatic compounds. libretexts.org Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a prominent fragment ion corresponding to the naphthoyl cation.

Loss of an ethyl radical (-CH₂CH₃): This would lead to the formation of a naphthoate ion with a methoxy substituent.

Loss of formaldehyde (B43269) (-CH₂O) from the methoxy group: This is a common fragmentation pathway for methoxy-substituted aromatic compounds.

Cleavage of the ester group: This could lead to fragments corresponding to the naphthyl ring with a methoxy group and the ethyl ester portion.

The mass spectrum of the related compound, ethyl β-naphthoate, shows characteristic fragmentation that supports these predictions. nist.gov In the context of reaction monitoring, GC-MS can be employed to separate and identify volatile intermediates and byproducts, providing valuable data for reaction optimization and mechanistic studies. nih.gov

Table 3: Predicted Key Mass Spectral Fragments for this compound (Molecular Weight: 230.26 g/mol)

| Fragment | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₄H₁₄O₃]⁺ | 230 |

| [M - OCH₂CH₃]⁺ | [C₁₂H₉O₂]⁺ | 185 |

| [M - CH₂CH₃]⁺ | [C₁₂H₁₁O₃]⁺ | 203 |

| [M - CH₂O]⁺ | [C₁₃H₁₂O₂]⁺ | 200 |

| [C₁₁H₉O]⁺ | Naphthoyl cation fragment | 157 |

Note: m/z values are for the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions of Related Compounds

The crystal structure of Ethyl 6-methoxy-2-naphthoate reveals that the methoxy group is nearly coplanar with the naphthalene ring system, which allows for resonance effects. researchgate.net In contrast, the ethoxycarbonyl group is significantly twisted out of the plane of the aromatic system. researchgate.net A similar conformation would be expected for this compound.

The study of intermolecular interactions in the crystal lattice is crucial for understanding the physical properties of the solid material. In related methoxy-substituted naphthalene derivatives, various non-covalent interactions such as C-H···π interactions and hydrogen bonds involving the methoxy group have been observed to play a significant role in the crystal packing. rsc.org These interactions influence properties like melting point and solubility. The analysis of the crystal structures of related compounds provides a robust model for predicting the solid-state behavior of this compound.

Table 4: Crystallographic Data for the Related Compound Ethyl 6-methoxy-2-naphthoate

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.25 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.7132 (9) |

| b (Å) | 6.1977 (4) |

| c (Å) | 25.362 (2) |

| V (ų) | 2312.7 (3) |

| Z | 8 |

Source: Yathirajan et al., 2007 researchgate.net

Theoretical and Computational Chemistry Studies on Ethyl 3 Methoxy 2 Naphthoate

Quantum Chemical Investigations

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Reaction Pathways

No published studies were found that specifically apply Density Functional Theory to investigate the electronic structure, reactivity, or reaction pathways of Ethyl 3-methoxy-2-naphthoate.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

There are no available research articles detailing the Frontier Molecular Orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the corresponding energy gap for this compound.

Conformational Analysis and Molecular Stability

A search for studies on the conformational analysis and molecular stability of this compound did not yield any specific results.

Molecular Dynamics Simulations

No literature is available regarding molecular dynamics simulations performed on this compound.

Prediction and Interpretation of Spectroscopic Parameters (e.g., UV-Vis absorption, IR frequencies)

There are no computational studies in the literature that predict or interpret the spectroscopic parameters (such as UV-Vis absorption spectra or IR vibrational frequencies) of this compound.

Non-Linear Optical (NLO) Properties and Potential for Optoelectronic Applications

No research has been published on the theoretical investigation of the non-linear optical properties of this compound or its potential for use in optoelectronic applications.

Excited State Calculations for Photophysical Mechanism Elucidation

Theoretical and computational investigations into the excited state properties of this compound are crucial for a comprehensive understanding of its photophysical behavior. However, a detailed computational study specifically focused on the excited state dynamics of this compound is not extensively available in the current scientific literature. General principles of computational photochemistry, often employing Time-Dependent Density Functional Theory (TD-DFT), are typically used to elucidate the electronic transitions and de-excitation pathways of aromatic esters.

For related naphthalene (B1677914) derivatives, computational studies have provided insights into their photophysical mechanisms. These studies often involve the calculation of vertical excitation energies, oscillator strengths, and the characterization of excited state potential energy surfaces. Such calculations help in identifying the nature of the lowest singlet and triplet excited states (e.g., π-π* or n-π* transitions) and in predicting the likelihood of photophysical processes such as fluorescence and intersystem crossing.

In the absence of specific data for this compound, a hypothetical computational study would likely involve the following:

Ground State Geometry Optimization: The first step would be to determine the most stable conformation of the molecule in its electronic ground state using methods like Density Functional Theory (DFT).

Vertical Excitation Calculations: Using the optimized ground-state geometry, TD-DFT calculations would be performed to obtain the vertical excitation energies and oscillator strengths for the lowest-lying singlet and triplet excited states. This data is fundamental for interpreting the UV-Vis absorption spectrum.

Excited State Geometry Optimization: To understand the relaxation processes after photoexcitation, the geometry of the lowest singlet (S1) and triplet (T1) excited states would be optimized. This can reveal structural changes that occur upon excitation.

Elucidation of De-excitation Pathways: By mapping the potential energy surfaces of the ground and excited states, possible de-excitation pathways, including radiative (fluorescence) and non-radiative (internal conversion and intersystem crossing) processes, can be explored.

A representative, though hypothetical, data table of calculated excited state properties for a molecule like this compound is presented below to illustrate the type of information that would be generated from such a study.

Table 1: Hypothetical Calculated Excited State Properties for this compound

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.54 | 350 | 0.12 | HOMO -> LUMO (π-π*) |

| S2 | 3.98 | 311 | 0.45 | HOMO-1 -> LUMO (π-π*) |

| T1 | 2.61 | 475 | 0 | HOMO -> LUMO (π-π*) |

Note: The data in this table is illustrative and not based on actual published research for this compound.

The photophysical mechanism for many aromatic esters involves competition between fluorescence from the S1 state and intersystem crossing to the triplet manifold. The efficiency of these processes is dictated by the energy gaps between the relevant electronic states and the magnitude of spin-orbit coupling, which can also be estimated computationally. For this compound, the presence of the methoxy (B1213986) and ethyl ester groups on the naphthalene core would be expected to influence the energies of the molecular orbitals and, consequently, the photophysical properties.

Photochemistry and Photophysics of Naphthoate Ester Systems

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena in Related Naphthoates

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule in its electronically excited state. This phenomenon typically requires the molecule to possess both a proton-donating group (e.g., a hydroxyl group) and a proton-accepting group (e.g., a carbonyl oxygen or imine nitrogen) in close spatial proximity, often facilitated by a pre-existing intramolecular hydrogen bond. Upon photoexcitation, the acidity and basicity of these groups can increase dramatically, driving the proton transfer.

A key characteristic of ESIPT is the resulting dual fluorescence: one emission band from the initial locally excited (normal) form and a second, significantly red-shifted (large Stokes shift) emission from the proton-transferred tautomer.

For a compound like ethyl 3-methoxy-2-naphthoate, ESIPT is not an expected relaxation pathway. The molecule lacks a sufficiently acidic proton donor, such as a hydroxyl or amino group, directly participating in an intramolecular hydrogen bond with the carbonyl oxygen of the ester. The hydrogens of the methoxy (B1213986) and ethyl groups are not acidic enough to participate in this process.

However, in related naphthoate structures that do contain a hydroxyl group, such as methyl 3-hydroxy-2-naphthoate, the potential for ESIPT exists. In such cases, upon excitation, a proton could be transferred from the hydroxyl group to the ester's carbonyl oxygen. This process would be in competition with other radiative and non-radiative decay pathways of the excited state. Studies on similar systems, like isomeric phenyl naphthols, have shown that ESIPT can occur and is highly dependent on the specific molecular geometry and the population of reactive conformers in the ground state.

Photodimerization and Photocycloaddition Reactions in Supramolecular Assemblies

Photodimerization and photocycloaddition are powerful photochemical reactions for constructing complex cyclobutane (B1203170) rings. However, in isotropic solutions, these reactions often lead to a mixture of isomers, making them synthetically challenging to control. Supramolecular assemblies provide a solution by using non-covalent interactions to pre-organize reactant molecules in a confined space, thereby dictating the reaction's regio- and stereochemical outcome. acs.org

The general principle involves a "host" molecule (e.g., cyclodextrins, cucurbiturils, or self-assembled metal-organic cages) that encapsulates one or more "guest" reactant molecules. This encapsulation orients the guests in a specific arrangement, bringing the reactive double bonds into close proximity and a fixed orientation. Irradiation of this host-guest complex leads to a specific cycloadduct, a process known as topochemical control.

For naphthalene (B1677914) derivatives, this has been demonstrated effectively. For instance, the photodimerization of naphthalene derivatives has been studied within the chiral cavities of γ-cyclodextrin. oaepublish.com The confinement within the host cavity led to the formation of a specific anti-head-to-head photodimer with significant enantioselectivity, a product not typically accessible under normal thermal conditions. oaepublish.com Similarly, chiral metal-organic cages have been used as hosts for the enantioselective [2+2] photocycloaddition of fluoranthene (B47539) with maleimide. oaepublish.com More recently, catalytic asymmetric [4+2] photocycloaddition reactions of naphthalene derivatives have been achieved using a chiral Gadolinium (Gd(III)) complex, which simultaneously controls reactivity and selectivity in the excited state. nih.gov

While specific studies on the supramolecular photocycloaddition of this compound are not documented, the naphthalene core makes it a suitable candidate for such controlled reactions. By selecting an appropriately sized and shaped supramolecular host, it would be theoretically possible to control the photodimerization of two this compound molecules to yield a specific cyclobutane product.

Fluorescence and Luminescence Characteristics in Different Solvents and Media

The fluorescence properties of naphthalene derivatives are highly sensitive to their electronic structure and their environment. Substituents on the naphthalene ring can significantly alter the emission wavelength, fluorescence quantum yield (Φf), and excited-state lifetime.

For chromophores like naphthoates and the closely related naphthalimides, the photophysical properties are often governed by the presence of an intramolecular charge transfer (ICT) state. In these systems, an electron-donating group (like a methoxy group) and an electron-accepting group (the ester carbonyl) create a push-pull system. Upon excitation, there is a shift of electron density from the donor to the acceptor, resulting in an excited state with a much larger dipole moment than the ground state.

The polarity of the solvent plays a crucial role in the fate of this ICT state. In nonpolar solvents, the ICT state is less stabilized, and the molecule typically exhibits strong fluorescence with a high quantum yield. However, as the solvent polarity increases, the highly polar ICT excited state is stabilized, lowering its energy. This stabilization can promote non-radiative decay pathways (like internal conversion), leading to a significant decrease in the fluorescence quantum yield. nih.gov

This trend is clearly observed in piperidine-substituted naphthalimide derivatives. Studies show that their quantum yields are highest in nonpolar solvents and decrease dramatically in polar solvents. nih.gov This behavior is a hallmark of systems with a fluorescent ICT state.

The following table, based on data for related naphthalimide systems, illustrates the expected influence of solvent polarity on the fluorescence quantum yield and emission maximum for a compound like this compound. nih.gov

| Solvent | Polarity (ET(30) kcal/mol) | Emission Max (λem, nm) | Quantum Yield (Φf) |

| Toluene | 33.9 | ~495 | ~0.45 |

| Dichloromethane (DCM) | 40.7 | ~510 | ~0.53 |

| Acetonitrile | 45.6 | ~530 | ~0.11 |

| Dimethyl Sulfoxide (DMSO) | 45.1 | ~535 | ~0.003 |

This data is representative of trends observed for piperidine-substituted naphthalimides and serves to illustrate the principle of solvent effects. nih.gov

Solvatochromism and Environmental Effects on Electronic Transitions

Solvatochromism is the phenomenon where the color of a substance, and more broadly its absorption and emission spectra, changes with the polarity of the solvent. This effect is particularly pronounced in molecules that exhibit a significant change in dipole moment upon electronic transition, as is the case for molecules with an ICT character.

For a compound like this compound, the π-π* electronic transition is expected to have significant ICT character. The ground state has a certain dipole moment, but the excited state, due to the charge redistribution from the methoxy group to the ester, is significantly more polar.

In a polar solvent, the solvent molecules will arrange themselves around the chromophore. Upon excitation, the more polar excited state is stabilized to a greater extent by the surrounding polar solvent molecules than the less polar ground state. This differential stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the absorption spectrum.

The effect is often even more pronounced in the emission spectrum. Following excitation, the solvent molecules have time to reorient around the newly formed, highly polar excited state, providing additional stabilization before fluorescence occurs. This leads to a further lowering of the excited state energy and results in a significant red shift in the fluorescence emission spectrum as solvent polarity increases. nih.govresearchgate.net The difference between the absorption and emission peak frequencies, known as the Stokes shift, also tends to increase with solvent polarity for such compounds. This positive solvatochromism is a strong indicator of an excited state with a larger dipole moment than the ground state.

Applications in Advanced Materials Science and Engineering

Precursors for Functionalized Materials and Polymers

The molecular architecture of Ethyl 3-methoxy-2-naphthoate provides a robust scaffold for building complex polymers and functionalized materials. The naphthalene (B1677914) unit imparts thermal stability and rigidity to polymer backbones, a desirable characteristic for high-performance materials. For instance, polyesters incorporating naphthalene rings, such as Poly(ethylene 2,6-naphthalene dicarboxylate), are known for their superior mechanical and thermal properties compared to conventional polyesters. tandfonline.com

The true potential of this compound as a precursor lies in its reactive sites. The ethyl ester group can be hydrolyzed to a carboxylic acid or undergo transesterification, allowing it to be incorporated into polyester (B1180765) or polyamide chains. Furthermore, the methoxy (B1213986) group can potentially be demethylated to a hydroxyl group, providing an additional site for modification or for influencing the material's properties, such as solubility or its ability to form hydrogen bonds. These functional handles enable chemists to strategically design and synthesize polymers with specific functionalities, a key aspect in creating materials for dedicated applications. The synthesis of functionalized polymers, such as poly(2-oxazoline)s, often relies on the ability to modify monomers and polymer chains, a principle applicable to naphthoate-based systems. mdpi.com

Components in Optoelectronic and Photonic Devices

The naphthalene core of this compound is inherently fluorescent, a property that is crucial for applications in optoelectronics. Materials that can absorb and emit light are fundamental to devices like organic light-emitting diodes (OLEDs), sensors, and optical switches. The extended π-conjugated system of the naphthalene ring is responsible for its electronic properties.

By chemically modifying the core structure, for example, by introducing different substituent groups, the electronic and photophysical properties can be fine-tuned. This allows for the development of materials with specific absorption and emission wavelengths. While direct applications of this compound in commercial devices are not widely documented, its structural motif is representative of the types of molecules used in this field. Naphthalene derivatives are investigated for their role in creating calamitic liquid crystals used in display technologies, where their anisotropic properties and ability to self-assemble are key. semanticscholar.orgnih.gov The ability to form ordered structures is advantageous for optimizing charge transport and light emission in thin-film devices.

Research into Liquid Crystalline Properties of Naphthoate Derivatives

Naphthoate derivatives are extensively studied for their liquid crystalline properties. Liquid crystals represent a state of matter between a conventional liquid and a solid crystal, possessing both fluidity and long-range molecular order. This unique combination is the basis for modern liquid crystal displays (LCDs).

The formation of liquid crystal phases is highly dependent on molecular shape. nih.gov Naphthalene-based molecules are excellent candidates due to their rigid, rod-like (calamitic) core, which promotes the necessary anisotropic alignment. scirp.org The presence of flexible side chains, like the alkoxy groups found in many naphthoate derivatives, contributes to the formation of various liquid crystalline phases, such as nematic and smectic phases, over specific temperature ranges. tandfonline.comscirp.org

Research has shown that even small changes to the molecular structure, such as the length of an alkoxy chain or the position of substituents on the naphthalene ring, can significantly alter the type of liquid crystal phase and the transition temperatures. scirp.orgresearchgate.net For example, studies on various aromatic esters derived from naphthalene have demonstrated that replacing a phenylene ring with a 2,6-naphthylene ring can increase the nematic-isotropic transition temperatures by 60–80°C. tandfonline.com The investigation of homologous series, where the length of a terminal alkoxy chain is systematically varied, allows researchers to establish clear structure-property relationships, which is essential for designing new liquid crystal materials with specific operational temperature ranges for display applications. semanticscholar.orgias.ac.inresearchgate.net

Table 1: Influence of Molecular Structure on Liquid Crystal Properties of Naphthalene Derivatives This table is representative of findings in the field and not specific to this compound itself.

| Naphthalene Derivative Type | Observed Liquid Crystal Phases | Key Structural Feature's Influence | Reference |

| 6-Alkyl-2-naphthyl 4-alkoxybenzoates | Nematic, Smectic A | The 2,6-naphthylene ring increases thermal stability of the nematic phase. | tandfonline.com |

| Naphthalene-2-yl-4-(alkoxy) benzoates | Nematic, Smectic A | Only single-tail materials with the ester at the 2-position of naphthalene showed liquid crystal behavior. | scirp.org |

| 7-Hydroxynaphthalene-2-carboxylic acid derivatives | Columnar Phases, Smectic A | Bent-core shape leads to the formation of broken-layer columnar phases. | researchgate.net |

| 4-((4–(Alkoxy)phenyl)diazenyl)naphthalen–1–yl 4–substitutedbenzoates | Nematic | The fused ring structure increases molecular rigidity, leading to high thermal stability of the nematic phase. | semanticscholar.org |

Development of Photoresponsive Materials (e.g., azo dyes derived from naphthoates)

Photoresponsive materials can change their properties upon exposure to light. Azo dyes, which contain the characteristic nitrogen-nitrogen double bond (–N=N–), are a prominent class of such materials. The naphthalene ring system is a common component in the synthesis of azo dyes. icrc.ac.ir

The synthesis typically involves a two-step process: the diazotization of an aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt reacts with an electron-rich coupling component. unb.ca Naphthols (hydroxy-naphthalenes) are frequently used as coupling components. ijche.ir this compound can be readily converted to its corresponding naphthol derivative, making it a suitable precursor for this class of dyes.

The resulting azo dyes often exhibit intense colors and their properties can be modulated by the specific aromatic amines and naphthol derivatives used. researchgate.net These dyes are not only used for coloring textiles but are also investigated for advanced applications such as optical data storage, molecular switches, and chemosensors, where the light-induced isomerization of the azo group leads to a change in the material's color or structure. ijche.irresearchgate.net The incorporation of an azo linkage into liquid crystalline structures containing a naphthalene moiety can lead to materials whose phase behavior can be controlled by light. semanticscholar.org

Future Directions and Emerging Research Avenues for Ethyl 3 Methoxy 2 Naphthoate

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The future of chemical synthesis for compounds like Ethyl 3-methoxy-2-naphthoate lies in the development of environmentally benign and efficient processes. A key precursor, 3-methoxy-2-naphthoic acid, can be synthesized via the methylation of 3-hydroxy-2-naphthoic acid. sigmaaldrich.com The latter is accessible through the Kolbe-Schmitt reaction of 2-naphthol (B1666908), a process with inherent sustainability considerations. wikipedia.org

Future research will likely focus on greener methylation techniques for 3-hydroxy-2-naphthoic acid, moving away from traditional methylating agents towards more sustainable alternatives like dimethyl carbonate. Furthermore, the direct esterification of 3-methoxy-2-naphthoic acid to this compound, typically achieved through Fischer esterification, can be optimized. youtube.comyoutube.com This includes the use of solid acid catalysts to simplify purification and minimize waste, and reactive distillation to improve reaction yield and efficiency.

Enzymatic synthesis also presents a promising green alternative. For instance, the enzymatic preparation of a related compound, 3-Hydroxy-7-methoxy-2-naphthoic acid, has been demonstrated using O-methyltransferase. vulcanchem.com Similar biocatalytic approaches could be developed for the synthesis of this compound, offering high selectivity and mild reaction conditions.

| Synthetic Step | Traditional Method | Potential Sustainable Advancements |

| Precursor Synthesis | Kolbe-Schmitt reaction of 2-naphthol | Optimization for higher efficiency and reduced byproducts. |

| Methylation | Conventional methylating agents | Use of green methylating agents (e.g., dimethyl carbonate). |

| Esterification | Fischer esterification with mineral acids | Solid acid catalysts, reactive distillation, enzymatic esterification. |

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of this compound is largely governed by its ester and methoxy (B1213986) functional groups, as well as the naphthalene (B1677914) core. While standard reactions like hydrolysis and reduction are known for the parent acid sigmaaldrich.com, future research is expected to uncover more unique transformations.

The electron-donating nature of the methoxy group can influence the regioselectivity of electrophilic aromatic substitution on the naphthalene ring. Exploring these reactions could lead to a variety of novel substituted naphthoate derivatives with potentially interesting properties. Furthermore, the development of novel catalytic systems could enable previously inaccessible transformations. For instance, transition-metal-catalyzed cross-coupling reactions could be employed to functionalize the naphthalene core of this compound, opening up pathways to complex molecular architectures.

Unconventional activation methods, such as photochemistry or electrochemistry, could also unlock new reaction pathways. These techniques can generate highly reactive intermediates, leading to products that are not achievable through traditional thermal methods.

Integration of Advanced Computational Modeling for Rational Design and Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental work. For this compound and its derivatives, computational studies can provide deep insights into their electronic structure and behavior. sciencepublishinggroup.comresearchgate.net

By employing methods like Density Functional Theory (DFT), researchers can calculate various physicochemical parameters such as HOMO-LUMO gaps, chemical hardness, and dipole moments. sciencepublishinggroup.comresearchgate.net This information is crucial for understanding the reactivity of the molecule and for designing new derivatives with tailored properties. For example, computational models can predict how different substituents on the naphthalene ring will affect the electronic properties and, consequently, the reactivity and potential applications of the molecule. sciencepublishinggroup.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) analyses, informed by computational data, can be used to correlate the structural features of this compound derivatives with their performance in specific applications, such as in materials science or as ligands in catalysis. researchgate.net This predictive power accelerates the discovery and optimization of new functional molecules, reducing the need for extensive and time-consuming experimental screening.

| Computational Method | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic and structural properties. | Understanding of reactivity, stability, and spectroscopic characteristics. |

| Ab initio Molecular Dynamics | Simulation of molecular behavior over time. | Insights into reaction mechanisms and conformational dynamics. |

| QSAR | Correlation of structure with activity/properties. | Rational design of new derivatives with enhanced performance. |

Development as a Component in Multi-Functional Hybrid Materials

The unique structural and electronic properties of naphthoate derivatives make them attractive building blocks for the creation of advanced materials. The aromatic naphthalene core provides rigidity and can participate in π-π stacking interactions, while the ester and methoxy groups offer sites for further functionalization.

One promising area of research is the incorporation of this compound or its derivatives as ligands in metal-organic frameworks (MOFs) or coordination polymers. nih.gov The resulting materials could exhibit interesting properties such as porosity, luminescence, or catalytic activity, with potential applications in gas storage, sensing, and heterogeneous catalysis.

Furthermore, the related 3-hydroxy-2-naphthoate has been successfully used to create ionic liquids for the efficient extraction of heavy metals. nih.govnih.gov This suggests that functionalized derivatives of this compound could also be developed into task-specific ionic liquids or other forms of extraction materials. The ability to tune the properties of the molecule through synthetic modification makes it a versatile platform for designing materials with specific functionalities.

The exploration of this compound in the context of organic electronics is another exciting prospect. The conjugated naphthalene system is a common motif in organic semiconductors, and by tailoring the substituents, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Q. What are the standard synthetic routes for Ethyl 3-methoxy-2-naphthoate?

this compound can be synthesized via esterification or substitution reactions. A common method involves refluxing a naphthol derivative (e.g., 3-hydroxy-2-naphthoic acid) with ethyl chloroacetate in dry acetonitrile, using anhydrous potassium carbonate as a base. After refluxing for 3–5 hours, the product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) . Alternative approaches may involve Grignard reagent-mediated methoxy group displacement, though this requires precise control of reaction conditions to avoid competing pathways .

Q. What safety precautions are essential when handling this compound?

The compound may cause skin and eye irritation (GHS Category 2A). Always wear nitrile gloves, safety goggles, and a lab coat. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Work in a fume hood to minimize inhalation risks .

Q. How is the purity of this compound verified after synthesis?

Purity is assessed using thin-layer chromatography (TLC, silica plates) and high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the methoxy group (~δ 3.9 ppm) and ester carbonyl (~δ 168–170 ppm in ¹³C NMR). Mass spectrometry (EI-MS) provides molecular ion confirmation (expected m/z ~230 for C₁₄H₁₄O₃) .

Q. What solvents are compatible with this compound?

The compound is soluble in polar aprotic solvents (e.g., acetonitrile, DMF) and moderately soluble in ethyl acetate. Avoid chlorinated solvents (e.g., dichloromethane) if subsequent reactions involve nucleophilic substitution, as they may interfere with reactivity .

Advanced Research Questions

Q. How does the methoxy group influence chemoselectivity in Grignard reactions?

In Grignard reagent-mediated reactions, the methoxy group at the 3-position of the naphthoate ring directs chemoselectivity. Computational studies show that methoxy displacement by EtMgCl has a high energy barrier (ΔG‡ ~30.8 kcal/mol), favoring 1,2-addition at the carbonyl group instead (ΔG‡ ~22.1 kcal/mol). This selectivity is critical for designing derivatives without disrupting the ester moiety .

Q. What strategies optimize yield in large-scale synthesis?

For scale-up, use excess ethyl chloroacetate (1.5–2.0 equivalents) and anhydrous potassium carbonate to drive esterification. Reflux under nitrogen enhances reaction efficiency. Post-reaction, employ fractional distillation for solvent recovery and automated flash chromatography for purification .

Q. How is crystallographic data used to confirm molecular structure?